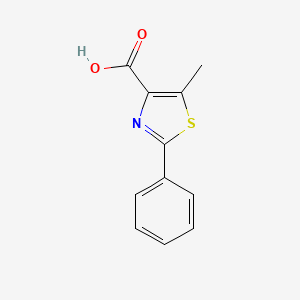

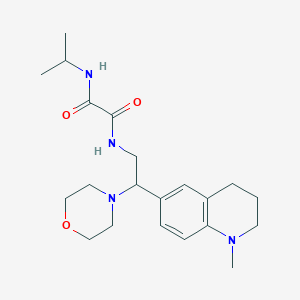

![molecular formula C18H14F3N3O4 B2520222 3-(2-氧代-2-(3-((6-(三氟甲基)吡啶-2-基)氧基)氮杂环丁-1-基)乙基)苯并[d]恶唑-2(3H)-酮 CAS No. 2034568-27-7](/img/structure/B2520222.png)

3-(2-氧代-2-(3-((6-(三氟甲基)吡啶-2-基)氧基)氮杂环丁-1-基)乙基)苯并[d]恶唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one, is a heterocyclic compound that appears to be related to various research efforts in synthesizing novel heterocyclic structures with potential biological activities. Heterocyclic compounds are a class of organic chemical compounds that contain a ring structure composed of at least one atom other than carbon. They are of great interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a one-pot synthesis method was developed for 3-(pyridin-2-yl)-2,3-dihydroazetes using a Rh(II)-catalyzed reaction of diazoesters with 3-aryl-2-(pyridin-2-yl)-2H-azirines, where the pyridine nitrogen was protected with a trimethylsilyl group to prevent catalyst deactivation . Another study reported the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a novel strategy for constructing the triazolopyridine skeleton . These methods highlight the innovative approaches to synthesizing complex heterocyclic structures that could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. In one study, the structure of a heterocyclic compound was determined by X-ray analysis and further optimized using density functional theory (DFT) . This approach provides detailed information on the geometric parameters, which are essential for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Heterocyclic compounds can undergo various chemical reactions that are important for their functionalization and potential applications. The studies reviewed do not directly address the chemical reactions of the specific compound but provide insights into the reactivity of similar heterocyclic structures. For example, the synthesis of pyrimidin-4-one derivatives from DMTE and amino-heterocycles involves reactions that could be relevant to the functionalization of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy are commonly used to characterize these properties . Theoretical calculations, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, provide additional insights into the electronic structure and potential applications of these compounds .

科学研究应用

氮杂环丁和吡啶衍生物

催化活性: 氮杂环丁和吡啶衍生物因其催化活性而受到研究,特别是在偶氮-迈克尔反应等反应中。这些化合物可在催化体系中充当配体,由于其电子和结构特性而影响反应途径和效率 (Ardizzoia, Brenna, & Therrien, 2012).

杂环的合成: 氮杂环丁和吡啶环的多功能性在多种三氟甲基杂环的合成中得到体现。这些化合物因其稳定性和生物活性而在新材料和药物的开发中至关重要。将三氟甲基基团引入杂环的能力为药物发现和材料科学开辟了新途径 (Honey, Pasceri, Lewis, & Moody, 2012).

抗菌性能: 含有氮杂环丁和吡啶骨架的化合物因其抗菌性能而受到探索。这些化合物的结构多样性和电子丰富性使其成为开发新型抗菌剂的潜在候选者。它们的作用机制通常涉及与细菌或真菌细胞结构的相互作用,从而导致病原体的抑制或死亡 (Desai & Dodiya, 2014).

苯并恶唑酮衍生物

- 生物活性: 苯并恶唑酮及其衍生物以其广泛的生物活性而闻名,包括抗菌、抗真菌和抗肿瘤特性。恶唑酮环是生物活性分子中的常见基序,使其成为药物开发的宝贵成分。对苯并恶唑酮衍生物的研究持续发现其在医药和农业中的新潜在应用 (Ovsyannikova, Lalaev, Yakovlev, & Semakova, 2016).

属性

IUPAC Name |

3-[2-oxo-2-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4/c19-18(20,21)14-6-3-7-15(22-14)27-11-8-23(9-11)16(25)10-24-12-4-1-2-5-13(12)28-17(24)26/h1-7,11H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBWHBAQQMUDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=CC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

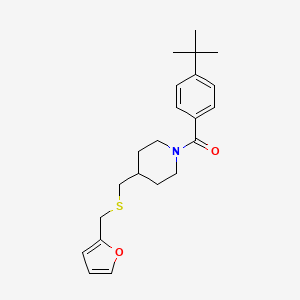

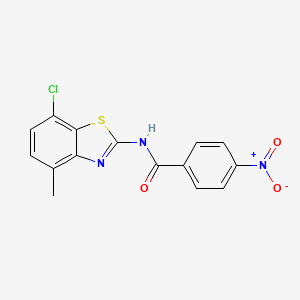

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)

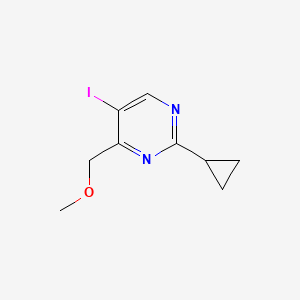

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

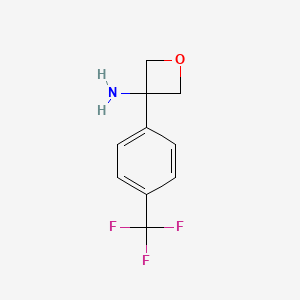

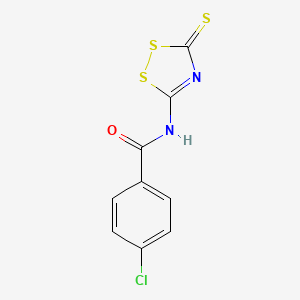

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)

![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)

![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)